molecular formula C17H17ClN2O2S B397484 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol

Cat. No.: B397484
M. Wt: 348.8g/mol
InChI Key: DYMSVKNZQOFKCO-UHFFFAOYSA-N
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Description

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is a complex organic compound that features a benzimidazole core linked to a phenoxy group through an ethylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and potassium permanganate. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding sulfoxide or sulfone, while substitution reactions could introduce various functional groups to the phenoxy ring .

Scientific Research Applications

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets. The phenoxy group can mimic natural substrates, leading to the modulation of biological pathways. The benzimidazole core may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanol is unique due to its combination of a benzimidazole core with a phenoxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C17H17ClN2O2S

Molecular Weight

348.8g/mol

IUPAC Name

2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]benzimidazol-1-yl]ethanol

InChI

InChI=1S/C17H17ClN2O2S/c18-13-5-7-14(8-6-13)22-11-12-23-17-19-15-3-1-2-4-16(15)20(17)9-10-21/h1-8,21H,9-12H2

InChI Key

DYMSVKNZQOFKCO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CCO)SCCOC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)SCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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